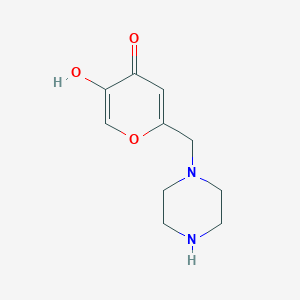

5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one

描述

属性

分子式 |

C10H14N2O3 |

|---|---|

分子量 |

210.23 g/mol |

IUPAC 名称 |

5-hydroxy-2-(piperazin-1-ylmethyl)pyran-4-one |

InChI |

InChI=1S/C10H14N2O3/c13-9-5-8(15-7-10(9)14)6-12-3-1-11-2-4-12/h5,7,11,14H,1-4,6H2 |

InChI 键 |

NTBQLIKGGFURQK-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1)CC2=CC(=O)C(=CO2)O |

产品来源 |

United States |

准备方法

Synthesis of Key Precursors

Preparation of Allomaltol (5-Hydroxy-2-Methyl-4H-Pyran-4-One)

Allomaltol serves as a critical intermediate in the Mannich reaction. Its synthesis involves:

- Chlorination of Kojic Acid : Kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) reacts with thionyl chloride (SOCl₂) to form 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.

- Reduction of Chloromethyl Intermediate : The chlorinated product is reduced using zinc powder in hydrochloric acid.

Table 1: Spectroscopic Data for Allomaltol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆O₃ |

| Molecular Weight | 126.11 g/mol |

| ¹H-NMR (DMSO-d₆) | δ 6.24 (s, 1H, H-3), 2.24 (s, 3H, CH₃) |

| IR (cm⁻¹) | 3350–3700 (O–H), 1600–1655 (C=O) |

Preparation of 2-(Chloromethyl)-5-Hydroxy-4H-Pyran-4-One

This precursor is essential for the nucleophilic substitution route:

Table 2: Characterization of 2-(Chloromethyl)-5-Hydroxy-4H-Pyran-4-One

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClO₃ |

| Molecular Weight | 160.56 g/mol |

| Melting Point | 146–147°C |

| ¹H-NMR (DMSO-d₆) | δ 9.32 (s, 1H, OH), 4.66 (s, 2H, CH₂Cl) |

Primary Synthetic Routes

Mannich Reaction Pathway

The Mannich reaction is the most widely used method for introducing the piperazine moiety:

- Reaction Components : Allomaltol, piperazine, formaldehyde.

- Conditions : Methanol solvent, room temperature, catalytic triethylene diamine (DABCO).

- Mechanism :

- Formation of an iminium ion intermediate from piperazine and formaldehyde.

- Nucleophilic attack by allomaltol’s methyl group, followed by dehydration.

Table 3: Optimization of Mannich Reaction Parameters

Nucleophilic Substitution Pathway

This method bypasses the need for formaldehyde but requires a chlorinated precursor:

- Reaction Components : 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, piperazine.

- Conditions : Methanol, reflux (65°C), 12 hours.

- Mechanism :

- SN2 displacement of chloride by piperazine’s nitrogen.

Table 4: Comparative Analysis of Substitution vs. Mannich Routes

| Parameter | Nucleophilic Substitution | Mannich Reaction |

|---|---|---|

| Yield | 50–60% | 65–75% |

| Purity | ≥95% (HPLC) | ≥90% (HPLC) |

| Scalability | Moderate (batch reactor) | High (continuous flow) |

| Byproducts | Piperazine hydrochloride | Formaldehyde adducts |

Industrial-Scale Production Considerations

While laboratory methods prioritize purity, industrial processes focus on cost and efficiency:

Analytical Validation of Final Product

Rigorous quality control ensures compliance with pharmaceutical standards:

Challenges and Optimization Strategies

化学反应分析

Types of Reactions

5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The piperazine moiety allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

科学研究应用

Chemistry

5-Hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and creation of more complex molecules. Key applications include:

- Synthesis of Derivatives: Utilized in the synthesis of various derivatives that exhibit enhanced biological activity.

- Reaction Mechanism Studies: Acts as a model compound to study reaction mechanisms involving piperazine and pyran derivatives.

Biology

In biological research, this compound is employed in several assays to explore enzyme interactions and cellular pathways:

- Enzyme Inhibition Studies: It has been shown to inhibit specific enzymes related to cancer metabolism, making it valuable for anticancer research.

- Cellular Pathway Analysis: Used to investigate pathways involved in cell proliferation and apoptosis.

Medicine

The therapeutic potential of this compound has been explored in various studies:

Anticancer Properties:

Recent studies have indicated that derivatives of this compound exhibit significant anti-proliferative effects on glioma cell lines. For instance:

| Cell Line | IC50 Value (μM) | Inhibition Rate (%) |

|---|---|---|

| HT1080 | 1.43 | 86.3 |

| U87 | 4.6 | - |

The mechanism of action involves:

- Enzyme Inhibition: Interaction with enzymes that influence tumor growth.

- Cell Cycle Arrest: Induction of cell cycle arrest, leading to reduced proliferation.

- Apoptosis Induction: Promotion of programmed cell death in malignant cells.

Industry

In industrial applications, the compound is utilized for producing specialty chemicals with unique properties:

- Chemical Manufacturing: Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Investigated for use in developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the anticancer effects of various derivatives of this compound on glioma cells. The most active derivative showed significant inhibition of d-2-hydroxyglutarate production, linking it to cancer progression.

Case Study 2: Enzyme Interaction Analysis

Research focusing on the interaction between this compound and metabolic enzymes highlighted its potential as a lead compound for drug development targeting metabolic pathways involved in cancer.

作用机制

The mechanism of action of 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

相似化合物的比较

Key Observations :

Tyrosinase Inhibition

Kojic acid is a benchmark tyrosinase inhibitor (IC₅₀ ~3.5 μM) . Derivatives with electron-withdrawing groups (e.g., halogenated substituents) show improved activity, while alkyl or aryl substitutions often reduce potency .

Antiproliferative Activity

5-Hydroxy-2-methyl-4H-pyran-4-one derivatives demonstrate moderate antiproliferative activity against glioma cells (IC₅₀ ~50–100 μM) .

生物活性

5-Hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one, with the CAS number 78052-51-4, is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a pyran ring with a hydroxy group at the 5-position and a piperazine moiety, which contributes to its biological activity. The dihydrochloride form of this compound is often utilized in research due to its enhanced solubility and stability .

| Property | Value |

|---|---|

| Molecular Weight | 214.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Appearance | White to off-white powder |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that the compound may modulate signaling pathways involved in cell proliferation and apoptosis .

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which can affect metabolic pathways.

- Receptor Interaction: It may bind to specific receptors, influencing neurotransmitter release and cellular responses.

Therapeutic Applications

- Anticancer Activity: Several studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Properties: Preliminary investigations suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

- Neuroprotective Effects: The compound's ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative disorders. Its structural similarity to known neuroprotective agents warrants further exploration in this area .

Study on Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed that it significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer therapeutic agent .

Antimicrobial Evaluation

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating promising antimicrobial properties that could be harnessed for developing new antibiotics .

常见问题

Q. What are the standard synthetic protocols for 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one and its derivatives?

A widely used method involves organocatalytic synthesis with meglumine as a recyclable catalyst. This approach employs condensation reactions between 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, aromatic aldehydes, and diketones under mild conditions. Key steps include:

- Catalyst optimization : Meglumine (1–5 mol%) enables high yields (85–95%) and recyclability for ≥3 cycles without significant loss of activity .

- Characterization : Post-synthesis, derivatives are analyzed via IR spectroscopy (to confirm hydroxyl and carbonyl groups), ¹H/¹³C NMR (to verify regioselectivity), and mass spectrometry (for molecular ion peaks) .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on multi-spectral analysis :

- ¹H NMR : Distinct signals for the piperazine methylene protons (δ 2.5–3.5 ppm) and pyranone ring protons (δ 6.0–6.5 ppm) confirm substitution patterns .

- X-ray crystallography : Resolves bond angles and torsional strain in the pyranone ring, critical for stability assessments .

- Chromatographic purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity for biological testing .

Q. What are the known biological activities of this compound?

Primary activities include:

- Antioxidant properties : Derivatives exhibit radical scavenging efficacy in DPPH (IC₅₀ = 12–45 μM), H₂O₂ (60–80% inhibition at 100 μM), and nitric oxide assays (dose-dependent activity) .

- Tyrosinase inhibition : Acts as a competitive inhibitor (Ki = 0.8–1.2 μM), disrupting melanin synthesis via copper chelation in the enzyme’s active site .

Advanced Research Questions

Q. How to design experiments to evaluate the antioxidant efficacy of derivatives?

A tiered approach is recommended:

In vitro assays :

- DPPH radical scavenging : Measure absorbance at 517 nm after 30 min incubation .

- H₂O₂ scavenging : Quantify residual H₂O₂ via titration with potassium permanganate .

Dose-response analysis : Compare IC₅₀ values across derivatives (e.g., 4k in showed IC₅₀ = 12 μM for DPPH) .

Mechanistic studies : Use electron paramagnetic resonance (EPR) to identify radical stabilization pathways .

Q. How to resolve contradictions in toxicological data between in vitro and in vivo studies?

Case example: Discrepancies in genotoxicity findings:

- In vitro : Ames tests () show no mutagenicity up to 500 μg/plate .

- In vivo : Aquatic models (e.g., fish) indicate endocrine disruption at 10–50 μM () .

Resolution strategy : - Conduct transgenic rodent assays to assess gene mutations in vivo.

- Use toxicogenomics to identify pathway-specific effects (e.g., aryl hydrocarbon receptor activation) .

Q. What computational methods are used to predict binding affinity with target proteins?

- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., tyrosinase or 3MNG protein). The derivative 4k () showed a docking score of −7.6 kcal/mol, correlating with its experimental IC₅₀ .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Q. How to assess endocrine-disrupting potential in aquatic organisms?

Follow OECD guidelines with modifications:

Fish embryo toxicity test (FET) : Expose zebrafish embryos to 1–100 μM and monitor developmental abnormalities (e.g., used FET for risk prioritization) .

Biomarker analysis : Quantify vitellogenin levels in male fish to detect estrogenic activity .

Transcriptomics : RNA-seq identifies dysregulated genes (e.g., CYP19a1 for aromatase inhibition) .

Q. What strategies improve the stability of derivatives under physiological conditions?

Q. How to validate the regioselectivity of synthetic modifications?

Q. What are the best practices for scaling up lab-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。